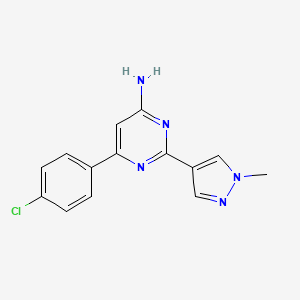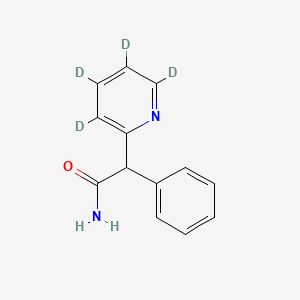![molecular formula C18H23N6O16P3 B13722939 [[(2R,3R,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [hydroxy-[1-(2-nitrophenyl)ethoxy]phosphoryl] hydrogen phosphate](/img/structure/B13722939.png)
[[(2R,3R,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [hydroxy-[1-(2-nitrophenyl)ethoxy]phosphoryl] hydrogen phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound [[2R,3R,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [hydroxy-[1-(2-nitrophenyl)ethoxy]phosphoryl] hydrogen phosphate is a complex organic molecule with significant potential in various scientific fields. It features a purine base, a sugar moiety, and multiple phosphate groups, making it a versatile compound for biochemical and pharmaceutical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the purine base and the sugar moiety. The purine base is typically synthesized through a series of reactions involving amination and oxidation. The sugar moiety is prepared through selective protection and deprotection of hydroxyl groups. The final step involves the phosphorylation of the sugar moiety and the coupling of the purine base to form the desired compound .
Industrial Production Methods
Industrial production of this compound requires optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time. The use of catalysts and solvents is also crucial in scaling up the production process .
化学反应分析
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: The purine base can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the sugar moiety.
Substitution: The phosphate groups can be substituted with other functional groups to create analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and phosphorylating agents like phosphorus oxychloride. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
Major products formed from these reactions include various phosphorylated derivatives and analogs with modified purine bases or sugar moieties .
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules.
Biology
In biological research, the compound is used to study enzyme-substrate interactions and nucleotide metabolism. Its structural similarity to natural nucleotides makes it a valuable tool for probing biochemical pathways .
Medicine
In medicine, the compound has potential as a therapeutic agent. Its ability to interact with specific enzymes and receptors makes it a candidate for drug development, particularly in the treatment of viral infections and cancer .
Industry
In the industrial sector, the compound is used in the production of pharmaceuticals and as a reagent in various chemical processes. Its stability and reactivity make it suitable for large-scale applications .
作用机制
The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The purine base binds to active sites on enzymes, inhibiting their activity or altering their function. The phosphate groups play a crucial role in the compound’s ability to mimic natural nucleotides, allowing it to participate in biochemical pathways .
相似化合物的比较
Similar Compounds
Adenosine triphosphate (ATP): Similar in structure but with different functional groups.
Guanosine triphosphate (GTP): Another nucleotide analog with a different purine base.
Cytidine triphosphate (CTP): Contains a different pyrimidine base but similar phosphate groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its ability to undergo various chemical transformations. Its structural complexity and versatility make it a valuable tool in scientific research and industrial applications.
属性
分子式 |
C18H23N6O16P3 |
|---|---|
分子量 |
672.3 g/mol |
IUPAC 名称 |
[[(2R,3R,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [hydroxy-[1-(2-nitrophenyl)ethoxy]phosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C18H23N6O16P3/c1-8(9-4-2-3-5-10(9)24(28)29)38-42(32,33)40-43(34,35)39-41(30,31)36-6-11-13(25)14(26)17(37-11)23-7-20-12-15(23)21-18(19)22-16(12)27/h2-5,7-8,11,13-14,17,25-26H,6H2,1H3,(H,30,31)(H,32,33)(H,34,35)(H3,19,21,22,27)/t8?,11-,13+,14+,17-/m1/s1 |
InChI 键 |
NYWDUFBXCCSYMK-QSQDLQJYSA-N |
手性 SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])OP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@@H]([C@@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)O |
规范 SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Ethoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid ethyl ester](/img/structure/B13722864.png)
![3-[(1E,3Z,5E,7E)-9-hydroxy-3,7-dimethylnona-1,3,5,7-tetraenyl]-2,4,4-trimethylcyclohex-2-en-1-one](/img/structure/B13722869.png)
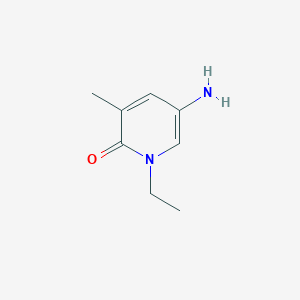
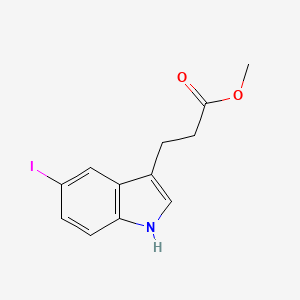
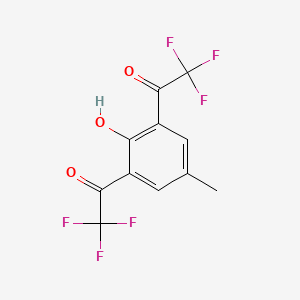
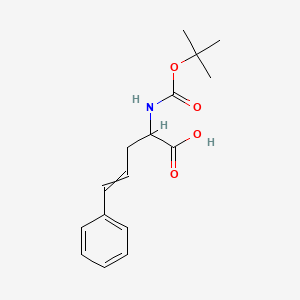
![(1S,4Z,7S,9R)-9-(2-methylbut-3-en-2-yl)-4-[[5-(2-methylbut-3-en-2-yl)-1H-imidazol-4-yl]methylidene]-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione](/img/structure/B13722914.png)
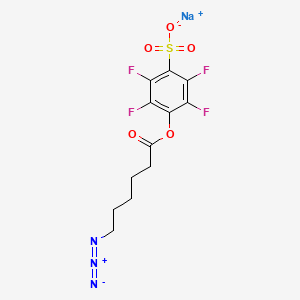
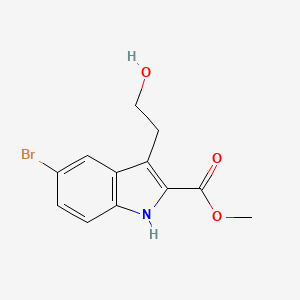
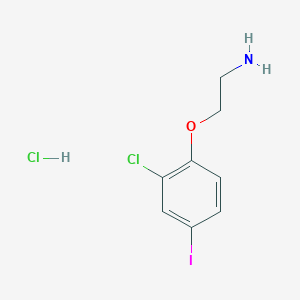
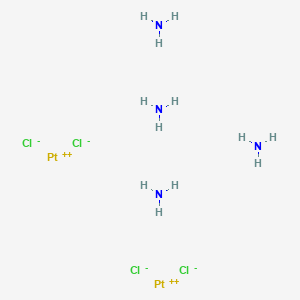
![5-Phenyl-2-(pyrrolidin-1-yl)thiazolo-[4,5-b]-pyridine-7-carboxylic acid](/img/structure/B13722954.png)
